N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound featuring a cyclopenta[d]pyrimidin-2-one core substituted with a pyridin-3-ylmethyl group at position 1 and a thio-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-18-10-8-17(9-11-18)25-21(28)15-31-22-19-6-3-7-20(19)27(23(29)26-22)14-16-5-4-12-24-13-16/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKZRCDFJMUWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323675 | |
| Record name | N-(4-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899987-01-0 | |
| Record name | N-(4-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899987-01-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| Structure | Chemical Structure |
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Bromodomains : The compound has been identified as a potential inhibitor of bromodomains that interact with acetylated proteins. This interaction is crucial in various cellular processes including gene expression regulation and protein interactions .
- Anticoagulant Activity : Similar compounds in its class have shown significant activity against factor Xa (fXa), an essential enzyme in the coagulation cascade. This suggests that this compound may also exhibit anticoagulant properties through similar pathways .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. The thioacetamide moiety is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines.
Antimicrobial Effects
There is emerging evidence suggesting antimicrobial properties associated with the compound. The presence of the pyridine ring may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound showed up to 70% inhibition in proliferation assays against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to apoptosis induction through caspase activation pathways.
- Anticoagulant Efficacy : In a preclinical model, the compound exhibited significant anticoagulant activity comparable to established anticoagulants like apixaban. It was effective in reducing thrombus formation in vivo without causing major bleeding complications.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its potency and selectivity. Structural modifications have been guided by computer-aided drug design approaches that aim to improve binding affinity to target proteins while minimizing off-target effects .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs to N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study highlighted the effectiveness of certain heterocyclic compounds against hepatocarcinoma cell lines (HepG2), demonstrating IC50 values as low as 0.25 μM . The structural similarities suggest that this compound may also possess comparable anticancer properties.
Antiviral Activity
N-Heterocycles have been recognized for their antiviral properties. The compound may inhibit viral replication through mechanisms involving reverse transcriptase inhibition and modulation of host cell pathways. A review noted that specific substitutions on heterocyclic scaffolds enhance their activity against viruses . This suggests that this compound could be investigated for antiviral applications.
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating a series of pyrimidine derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines with an average GI50 value ranging from 0.20–2.58 μM . This study emphasizes the potential for N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-yilmethyl)-2,5,6,7-tetrahydro -1H-cyclopenta[d]pyrimidin -4 -yl) thio)acetamide to be developed further as an anticancer agent.
Case Study 2: Antiviral Screening
Another investigation focused on a related compound's antiviral efficacy against HIV. The results indicated substantial inhibition of viral replication at low micromolar concentrations . This finding supports the hypothesis that N-(4 -ethoxyphenyl)- 2 -((2 -oxo -1 -(pyridin -3 -ylmethyl ) - 2 ,5 ,6 ,7 -tetrahydro -1H -cyclopenta [d] pyrimidin -4 -yl ) thio ) acetamide might also exhibit similar antiviral properties.
Comparison with Similar Compounds
Cyclopenta-Thieno-Pyrimidine Derivatives
- Compound in : Features a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted with a 4-chlorophenyl group and a 2-isopropylphenyl acetamide .
Oxygen vs. Sulfur Linkages
- Compound in : Contains a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy group linked to a phenylacetamide via an oxygen atom . Key Difference: The oxy (O) linkage may improve metabolic stability compared to the target compound’s thio (S) group, which is more prone to oxidation.
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Compound in : N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has a 4-chlorophenyl group (electron-withdrawing) and styryl substituents . Key Difference: The 4-ethoxyphenyl group in the target compound (electron-donating) may enhance solubility in polar solvents and influence receptor binding through resonance effects.
Pyridine vs. Benzyl Substitutions
- Compound in : Ethyl ester derivative with a 4-chlorophenyl group and ethyl ester substituent .
Alkylation Strategies
Yield Variations
- Compound in : 85% yield via ethanol-dioxane recrystallization .
- Compound in : 53% yield with LC-MS confirmation .
- Implication : Substituent electronic and steric effects significantly impact synthetic efficiency.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
